Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate: Similar in structure but with an isoxazole ring instead of an oxazole ring.
Methyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
154405-98-8 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
DFKBJKUJIGHDGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)OC |
Origin of Product |
United States |
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